![molecular formula C25H22N2O3S B281307 4-ethyl-N-(4-oxo-3-(4-toluidino)-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281307.png)
4-ethyl-N-(4-oxo-3-(4-toluidino)-1(4H)-naphthalenylidene)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethyl-N-(4-oxo-3-(4-toluidino)-1(4H)-naphthalenylidene)benzenesulfonamide, also known as T0070907, is a selective peroxisome proliferator-activated receptor (PPAR) gamma antagonist. It has been widely used in scientific research to investigate the biological functions of PPAR gamma and its potential therapeutic applications.
Mecanismo De Acción
4-ethyl-N-(4-oxo-3-(4-toluidino)-1(4H)-naphthalenylidene)benzenesulfonamide acts as a competitive antagonist of PPAR gamma by binding to its ligand-binding domain and preventing the activation of downstream signaling pathways. This leads to the suppression of adipocyte differentiation and the inhibition of insulin sensitivity and glucose uptake.
Biochemical and Physiological Effects:
4-ethyl-N-(4-oxo-3-(4-toluidino)-1(4H)-naphthalenylidene)benzenesulfonamide has been shown to have a number of biochemical and physiological effects in various cell types and animal models. These include the suppression of adipogenesis, the inhibition of insulin sensitivity and glucose uptake, the induction of apoptosis, and the modulation of inflammatory responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-ethyl-N-(4-oxo-3-(4-toluidino)-1(4H)-naphthalenylidene)benzenesulfonamide in lab experiments is its high selectivity and potency for PPAR gamma inhibition, which allows for precise modulation of its biological functions. However, 4-ethyl-N-(4-oxo-3-(4-toluidino)-1(4H)-naphthalenylidene)benzenesulfonamide has some limitations, including its potential off-target effects, its limited solubility in aqueous solutions, and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the use of 4-ethyl-N-(4-oxo-3-(4-toluidino)-1(4H)-naphthalenylidene)benzenesulfonamide in scientific research. These include investigating its potential therapeutic applications in obesity and type 2 diabetes, exploring its effects on other PPAR isoforms and nuclear receptors, and developing more potent and selective PPAR gamma antagonists for clinical use. Additionally, the development of new drug delivery systems and formulations may improve the pharmacokinetics and bioavailability of 4-ethyl-N-(4-oxo-3-(4-toluidino)-1(4H)-naphthalenylidene)benzenesulfonamide and other PPAR gamma antagonists.
In conclusion, 4-ethyl-N-(4-oxo-3-(4-toluidino)-1(4H)-naphthalenylidene)benzenesulfonamide is a selective PPAR gamma antagonist that has been widely used in scientific research to investigate the biological functions of this nuclear receptor and its potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper.
Métodos De Síntesis
4-ethyl-N-(4-oxo-3-(4-toluidino)-1(4H)-naphthalenylidene)benzenesulfonamide can be synthesized through a multistep reaction involving the condensation of 4-toluidine and 4-chloro-3-nitrobenzene followed by reduction, acetylation, and sulfonation. The final product can be obtained through recrystallization and purification.
Aplicaciones Científicas De Investigación
4-ethyl-N-(4-oxo-3-(4-toluidino)-1(4H)-naphthalenylidene)benzenesulfonamide has been extensively used in scientific research to investigate the biological functions of PPAR gamma, a nuclear receptor that plays a critical role in adipogenesis, glucose metabolism, and inflammation. 4-ethyl-N-(4-oxo-3-(4-toluidino)-1(4H)-naphthalenylidene)benzenesulfonamide has been shown to inhibit PPAR gamma activity and suppress adipocyte differentiation, making it a potential therapeutic agent for obesity and type 2 diabetes.
Propiedades
Fórmula molecular |
C25H22N2O3S |
---|---|
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
(NZ)-4-ethyl-N-[3-(4-methylanilino)-4-oxonaphthalen-1-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C25H22N2O3S/c1-3-18-10-14-20(15-11-18)31(29,30)27-23-16-24(26-19-12-8-17(2)9-13-19)25(28)22-7-5-4-6-21(22)23/h4-16,26H,3H2,1-2H3/b27-23- |
Clave InChI |
MJZCBIPKORATTE-VYIQYICTSA-N |
SMILES isomérico |
CCC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)C |
SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)C |
SMILES canónico |
CCC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.